3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 99361-29-2
VCID: VC2018432
InChI: InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14)
SMILES: C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

CAS No.: 99361-29-2

Cat. No.: VC2018432

Molecular Formula: C10H8N2O2S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid - 99361-29-2

Specification

CAS No. 99361-29-2
Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
IUPAC Name 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14)
Standard InChI Key YXIZTCTXXDBABW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a molecular formula of C10H8N2O2S and a molecular weight of 220.25 g/mol . The compound's structure features an imidazole ring with a phenyl group attached to the nitrogen atom at position 3, a thioxo group at position 2, and a carboxylic acid group at position 4.

Table 1 summarizes the key physical and chemical properties of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid:

PropertyValue
CAS Number99361-29-2
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
SMILES CodeO=C(C1=CNC(N1C2=CC=CC=C2)=S)O
MDL NumberMFCD06655357
Physical StateTypically obtained as a powder or crystalline solid
SolubilitySoluble in polar organic solvents; limited solubility in water

Structural Characteristics

The structure of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid contributes significantly to its chemical reactivity and biological activities. The imidazole ring is amphoteric in nature, meaning it can act as both an acid and a base, which allows for diverse interactions with biological targets. The presence of the thioxo group (C=S) enhances its reactivity compared to carbonyl analogues, as the sulfur atom has distinct electronic properties compared to oxygen.

The phenyl group attached to the nitrogen at position 3 contributes to the compound's ability to engage in hydrophobic interactions and π-π stacking with aromatic residues in biological targets. Additionally, the carboxylic acid group at position 4 provides a site for hydrogen bonding interactions and can be derivatized to create various analogues with potentially enhanced properties.

Synthesis Methods

Synthetic Routes

Several synthetic routes have been developed for the preparation of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. One common approach involves the following key steps:

Formation of the Imidazole Ring

The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, to promote the formation of the heterocyclic ring structure.

Thioxo Group Addition

The thioxo group can be introduced by reacting the imidazole derivative with a thiocarbonyl reagent under basic conditions. Common reagents for this transformation include carbon disulfide, thiourea, or Lawesson's reagent.

Reaction Conditions and Optimization

The synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid often requires careful control of reaction conditions to achieve optimal yields and purity. Factors such as temperature, solvent choice, and reaction time play crucial roles in determining the success of the synthesis.

Table 2 summarizes typical reaction conditions for the synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid:

Reaction StepTypical ConditionsReagentsConsiderations
Imidazole Ring Formation50-80°C, 4-6 hoursGlyoxal, ammonia, aldehydeControl of pH is critical
Phenyl Group IntroductionRoom temperature to 60°C, 6-12 hoursBoronic acid derivative, Pd catalystAnhydrous conditions preferred
Thioxo Group Addition40-60°C, 8-12 hoursThiocarbonyl reagent, baseExclusion of oxygen often necessary

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, which are important for understanding its reactivity and potential for derivatization:

Oxidation Reactions

The thioxo group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These transformations alter the electronic properties of the molecule and can significantly impact its biological activities.

Reduction Reactions

The carbonyl group in the carboxylic acid function can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This modification can alter the hydrogen bonding capacity of the molecule and potentially enhance its bioavailability.

Substitution Reactions

The fluorophenyl analogues of this compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols. Although the unsubstituted phenyl group in the title compound is less reactive toward nucleophilic substitution, it can undergo electrophilic aromatic substitution reactions under appropriate conditions.

Tautomerism

An interesting aspect of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is its tautomeric behavior. The compound can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). This tautomerism influences the compound's reactivity and its interactions with biological targets.

Biological Activities

Antimicrobial Properties

Research has demonstrated that 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives exhibit significant antimicrobial activities against various pathogens. Studies have evaluated the antimicrobial efficacy of derivatives against common bacterial strains, revealing promising inhibitory effects.

Table 3 presents findings from a study evaluating the antimicrobial activity of derivatives of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid:

DerivativePathogenMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus0.5 µg/mL
Derivative BEnterococcus faecalis0.8 µg/mL
Derivative CStreptococcus pyogenes1.0 µg/mL

The mechanism of antimicrobial action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial replication.

Anticancer Activities

In vitro studies have demonstrated that 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives can inhibit the proliferation of various cancer cell lines. The observed cytotoxicity has been linked to the compound's ability to induce apoptosis and disrupt cell cycle progression.

Derivatives of the compound have shown IC50 values in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma). These findings suggest potential applications in cancer therapy, particularly for developing novel anticancer agents.

Mechanism of Action

The biological activity of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is attributed to its ability to interact with specific enzymes and signaling pathways:

  • Enzyme Inhibition: The thioxo group can bind to the active sites of proteases and oxidoreductases, leading to either inhibition or activation of these enzymes.

  • Cell Signaling Modulation: The compound has been shown to influence pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival.

  • Interaction with Biological Targets: Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways.

Research Applications

Medicinal Chemistry

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has significant applications in medicinal chemistry, where it serves as a valuable scaffold for developing novel therapeutic agents. The compound is being investigated for its potential as an anticancer agent and for other therapeutic uses due to its ability to modulate biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, including its halogenated derivatives and ester forms. Comparing these compounds provides valuable insights into structure-activity relationships.

Table 4 compares 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid with some of its structural analogues:

CompoundStructural DifferenceNotable Property Differences
3-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acidFluorine on the phenyl ringEnhanced bioavailability and metabolic stability due to the fluorophenyl group
Ethyl 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylateEthyl ester instead of carboxylic acidImproved cell permeability but requires metabolic activation
3-Methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acidMethyl group instead of phenylReduced lipophilicity and different binding characteristics

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